molecular formula C9H10Cl2N2 B8199217 Quinolin-1-ium-5-ylazanium;dichloride

Quinolin-1-ium-5-ylazanium;dichloride

Cat. No.: B8199217
M. Wt: 217.09 g/mol
InChI Key: HLCQWIKBWZBOPW-UHFFFAOYSA-N
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Description

Quinolin-1-ium-5-ylazanium;dichloride is a compound that belongs to the quinoline family, which is a class of nitrogen-containing heterocyclic aromatic compounds. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinolin-1-ium-5-ylazanium;dichloride, can be achieved through several methods. Traditional synthetic routes include the Skraup, Doebner-Miller, and Friedländer reactions . These methods typically involve the cyclization of aniline derivatives with various aldehydes or ketones under acidic conditions.

    Skraup Synthesis: This method involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.

    Doebner-Miller Synthesis: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.

    Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods to minimize environmental impact. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For example, microwave irradiation can significantly reduce reaction times and improve yields, while solvent-free conditions eliminate the need for hazardous solvents.

Chemical Reactions Analysis

Quinolin-1-ium-5-ylazanium;dichloride undergoes various chemical reactions, including:

    Oxidation: Quinoline derivatives can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of quinoline derivatives can lead to the formation of tetrahydroquinolines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for the introduction of various functional groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines .

Scientific Research Applications

Quinolin-1-ium-5-ylazanium;dichloride has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of quinoline derivatives often involves the inhibition of key enzymes or receptors in biological systems. For example, quinoline-based antimalarial drugs inhibit the heme detoxification pathway in Plasmodium parasites, leading to their death . Quinolin-1-ium-5-ylazanium;dichloride may exert its effects through similar mechanisms, targeting specific molecular pathways and enzymes.

Comparison with Similar Compounds

Quinolin-1-ium-5-ylazanium;dichloride can be compared with other quinoline derivatives such as quinazoline and quinazolinone . While all these compounds share a similar core structure, their biological activities and applications can vary significantly:

    Quinazoline: Known for its anticancer and anti-inflammatory properties.

    Quinazolinone: Exhibits a broad range of pharmacological activities, including antibacterial, antifungal, and anticonvulsant effects.

Properties

IUPAC Name

quinolin-1-ium-5-ylazanium;dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.2ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;;/h1-6H,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCQWIKBWZBOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=[NH+]C2=C1)[NH3+].[Cl-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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